Ampicillin sodium salt, BioXtra, suitable for cell culture

Description

Overview of Aminopenicillins and β-Lactam Antibiotics

Beta-lactam (β-lactam) antibiotics represent a cornerstone class of antibacterial agents, characterized by the presence of a highly reactive three-carbon and one-nitrogen beta-lactam ring in their molecular structure. nih.gov This class, which includes penicillins, cephalosporins, carbapenems, and monobactams, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. msdmanuals.comnih.gov The mechanism of action involves the β-lactam ring binding to and inactivating penicillin-binding proteins (PBPs), which are enzymes essential for the final step of peptidoglycan synthesis, a critical component of the bacterial cell wall. nbinno.comnih.govonlinescientificresearch.com This disruption of cell wall integrity ultimately leads to bacterial lysis and death. onlinescientificresearch.com

Aminopenicillins are a subclass of penicillins and are structural analogs of ampicillin (B1664943). wikipedia.org They are distinguished from earlier penicillins, like penicillin G, by the addition of an amino group to the acyl side chain. wikipedia.org This structural modification, specifically a positively charged amino group, enhances the antibiotic's ability to pass through the porin channels of the outer membrane of Gram-negative bacteria. wikipedia.orgwikipedia.org This gives aminopenicillins a broader spectrum of activity compared to natural penicillins, allowing them to be effective against not only many Gram-positive bacteria but also a range of Gram-negative organisms. wikipedia.orgnih.gov Ampicillin and amoxicillin (B794) are prominent members of the aminopenicillin family. nih.govwikipedia.org

Historical Context of Ampicillin Development and Research Trajectory

Ampicillin was discovered in 1958 and introduced commercially in 1961 by the British company Beecham. wikipedia.orgnih.gov Its development marked a significant milestone in antibiotic history, as it was one of the first "broad-spectrum" penicillins. wikipedia.orgnih.gov Prior to ampicillin, penicillin therapies were primarily effective against Gram-positive organisms like staphylococci and streptococci. wikipedia.org Ampicillin extended this activity to include several Gram-negative bacteria, such as Haemophilus influenzae, Escherichia coli, and Salmonella species. wikipedia.orgnih.gov Being acid-resistant, it could also be administered orally, which was another advantage. nih.govnih.gov

The sodium salt form of ampicillin, ampicillin sodium, was developed to enhance solubility for intravenous and intramuscular administration, making it crucial for treating severe infections. drugpatentwatch.com However, the widespread use of ampicillin soon led to the emergence of resistant bacterial strains. nih.gov The first outbreaks of ampicillin-resistant Salmonella enterica serotype Typhimurium were reported in the United Kingdom as early as 1962, shortly after the drug's market release. umn.edusciencedaily.com Research revealed that this resistance was often mediated by β-lactamase enzymes, which are produced by bacteria and inactivate the antibiotic by hydrolyzing its β-lactam ring. msdmanuals.comnih.gov This development spurred further research into overcoming resistance, including the creation of β-lactamase inhibitors to be used in combination with ampicillin. msdmanuals.comaap.org

Scope and Research Significance of Ampicillin Sodium Studies in Contemporary Microbiology and Pharmaceutical Science

In contemporary microbiology, ampicillin sodium is indispensable, primarily as a selective agent in molecular biology and biotechnology. nbinno.com During plasmid-based genetic transformation of bacteria, a gene conferring resistance to ampicillin is often included on the plasmid. nbinno.combio-world.com When the bacteria are grown on a medium containing ampicillin sodium, only the cells that have successfully incorporated the plasmid can survive and proliferate. nbinno.com This allows researchers to easily select for and isolate genetically modified bacteria for use in the production of recombinant proteins and other genetic studies. nbinno.com

In pharmaceutical science, research involving ampicillin sodium continues to address the challenge of antibiotic resistance. One major area of investigation is its use in combination with β-lactamase inhibitors like sulbactam (B1307) and clavulanate. msdmanuals.comaap.orgnih.gov These inhibitors bind to and inactivate the β-lactamase enzymes produced by resistant bacteria, thereby protecting ampicillin and allowing it to exert its antibacterial effect. aap.org Furthermore, novel drug delivery systems are being explored to enhance efficacy. Recent studies have investigated the use of nanoparticles, such as those made from propolis or gold, functionalized with ampicillin to combat resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). bio-world.commdpi.comasm.org Ampicillin sodium also serves as a critical pharmaceutical intermediate in the synthesis of other medicinal compounds and antibiotics. nbinno.com

Data Tables

Table 1: Physical and Chemical Properties of Ampicillin Sodium

This table summarizes the key physical and chemical identifiers for ampicillin sodium.

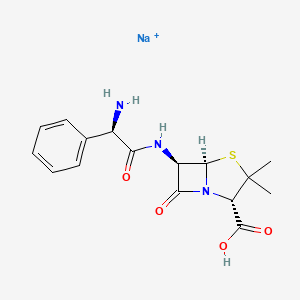

| Property | Value | Source(s) |

| Chemical Name | Sodium (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | nih.govhres.ca |

| Molecular Formula | C₁₆H₁₈N₃NaO₄S | bio-world.comhres.ca |

| Molecular Weight | 371.39 g/mol | bio-world.comhres.ca |

| Appearance | White to slightly yellow crystalline powder | bio-world.comnih.gov |

| Melting Point | Decomposes at 205°C | nih.gov |

| Solubility | Sparingly soluble in water | bio-world.comhres.ca |

| CAS Number | 69-52-3 | nih.gov |

Table 2: Selected Research Findings on Ampicillin Sodium Formulations

This table highlights findings from recent studies on novel ampicillin sodium formulations aimed at overcoming bacterial resistance.

| Research Focus | Key Findings | Conclusion | Source(s) |

| Propolis Nanoparticles (PNPs) with Ampicillin Sodium (AS) | The combination of PNPs and AS showed a synergistic effect against methicillin-resistant Staphylococcus aureus (MRSA). The fractional inhibitory concentration (FIC) index, a measure of synergy, was between 0.375 and 0.5. The combination also significantly inhibited the formation of MRSA biofilms. | Combining ampicillin sodium with propolis nanoparticles is an effective strategy to combat MRSA and its biofilms, demonstrating enhanced antibacterial activity. | mdpi.com |

| Ampicillin-Functionalized Gold Nanoparticles (AuNP-AMP) | Gold nanoparticles alone showed no antimicrobial properties, but when functionalized with ampicillin, they were effective bactericides against both Gram-positive and Gram-negative bacteria, including multi-drug resistant strains. AuNP-AMP were able to kill ampicillin-resistant bacteria. | Functionalizing gold nanoparticles with ampicillin creates a potent bactericidal agent that can overcome existing mechanisms of antibiotic resistance. | asm.org |

| Ampicillin Sodium/Sulbactam Sodium Combination | A pharmaceutical composition of ampicillin sodium and sulbactam sodium with a specific optical rotation was found to improve drug stability. Sulbactam is a β-lactamase inhibitor that protects ampicillin from degradation by bacterial enzymes. | The formulation of ampicillin with a β-lactamase inhibitor like sulbactam is a key strategy to enhance its stability and effectiveness against resistant bacteria. | google.com |

Properties

CAS No. |

69-52-3 |

|---|---|

Molecular Formula |

C16H19N3NaO4S |

Molecular Weight |

372.4 g/mol |

IUPAC Name |

sodium (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C16H19N3O4S.Na/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8;/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23);/t9-,10-,11+,14-;/m1./s1 |

InChI Key |

CFOQSNKFOROIKY-YWUHCJSESA-N |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)O)C.[Na] |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C.[Na] |

Appearance |

Solid powder |

Other CAS No. |

69-52-3 |

Pictograms |

Irritant; Health Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

69-53-4 (Parent) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Amcill Aminobenzyl Penicillin Aminobenzylpenicillin Ampicillin Ampicillin Sodium Ampicillin Trihydrate Antibiotic KS R1 Antibiotic KS-R1 KS-R1, Antibiotic Omnipen Penicillin, Aminobenzyl Pentrexyl Polycillin Sodium, Ampicillin Trihydrate, Ampicillin Ukapen |

Origin of Product |

United States |

Mechanistic Insights into Ampicillin Sodium Antibacterial Action

Molecular Interaction with Bacterial Targets

The primary mode of action for ampicillin (B1664943) sodium involves its interaction with specific proteins within the bacterial cell, leading to the disruption of a critical cellular process. walshmedicalmedia.comnih.gov

Penicillin-Binding Proteins (PBPs) as Primary Inhibitory Targets

The main targets of ampicillin sodium and all β-lactam antibiotics are Penicillin-Binding Proteins (PBPs). nbinno.compatsnap.comwikipedia.orgtaylorandfrancis.com PBPs are a group of bacterial enzymes, specifically transpeptidases, that are anchored to the inner surface of the bacterial cell membrane. proteopedia.orgbio-world.com These proteins are essential for the final steps of peptidoglycan synthesis, which forms the structural backbone of the bacterial cell wall. wikipedia.orgosu.edunih.gov By binding to PBPs, ampicillin inhibits their enzymatic activity. patsnap.comdrugbank.com This interaction is covalent and irreversible, effectively inactivating the PBP. pnas.orgquora.com There are multiple types of PBPs, classified as high-molecular-weight and low-molecular-weight, each with specific roles in cell elongation, septum formation, and maintaining cell shape. proteopedia.orgnih.gov Ampicillin's ability to bind to various PBPs contributes to its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. nbinno.comwalshmedicalmedia.com

| PBP Class | General Function | Significance in Bacterial Viability |

| High-Molecular-Weight PBPs (Class A and B) | Catalyze the polymerization (transglycosylation) and cross-linking (transpeptidation) of peptidoglycan chains. osu.edunih.gov | Essential for cell wall expansion, cell division, and maintaining structural integrity. wikipedia.orgpnas.org Inhibition is often lethal. taylorandfrancis.com |

| Low-Molecular-Weight PBPs (Class C) | Primarily function as carboxypeptidases, removing the terminal D-alanine from peptidoglycan precursors. wikipedia.orgproteopedia.org | Involved in the maturation and recycling of the cell wall; their inhibition can affect cell morphology. nih.gov |

Inhibition of Peptidoglycan Cell Wall Biosynthesis and Cross-linking

The bacterial cell wall is a rigid, mesh-like structure composed of peptidoglycan, which is a polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) sugars cross-linked by short peptide chains. wikipedia.orgnumberanalytics.com This wall is crucial for protecting the bacterium from osmotic stress and maintaining its shape. numberanalytics.comgonvvama.com The synthesis of peptidoglycan is a multi-stage process. slideshare.netnih.govcsjmu.ac.in

Stages of Peptidoglycan Biosynthesis:

Cytoplasmic Stage: Synthesis of the basic building blocks, UDP-N-acetylglucosamine and UDP-N-acetylmuramic acid-pentapeptide, occurs in the cytoplasm. numberanalytics.comnih.govcsjmu.ac.in

Membrane Stage: The NAM-pentapeptide unit is attached to a lipid carrier in the cell membrane called bactoprenol (B83863), and NAG is added to form the complete peptidoglycan monomer (Lipid II). wikipedia.orgnih.govcsjmu.ac.in This complex is then transported across the cell membrane. numberanalytics.comcsjmu.ac.in

Extracellular Stage: The final and critical stage involves the polymerization of the glycan chains and the cross-linking of the peptide side chains. numberanalytics.com This cross-linking reaction, known as transpeptidation, is catalyzed by the transpeptidase activity of PBPs. proteopedia.orgcsjmu.ac.in

Ampicillin sodium exerts its effect at this final stage. patsnap.comquora.com The structural similarity between the β-lactam ring of ampicillin and the D-alanyl-D-alanine moiety of the peptidoglycan precursor allows ampicillin to bind to the active site of the PBPs. This binding competitively inhibits the transpeptidase enzyme, preventing the formation of the peptide cross-links that provide the cell wall with its strength and rigidity. patsnap.comwalshmedicalmedia.comgonvvama.com

| Stage | Location | Key Events | Inhibition by Ampicillin Sodium |

| 1. Precursor Synthesis | Cytoplasm | Formation of UDP-NAG and UDP-NAM-pentapeptide. nih.govcsjmu.ac.in | No direct inhibition. |

| 2. Membrane Transport | Cell Membrane | Attachment to bactoprenol carrier and transport of Lipid II across the membrane. wikipedia.orgcsjmu.ac.in | No direct inhibition. |

| 3. Polymerization & Cross-linking | Periplasmic space / Outer surface of membrane | PBPs catalyze transglycosylation (glycan chain elongation) and transpeptidation (peptide cross-linking). numberanalytics.com | Primary Site of Action: Irreversibly binds to and inhibits the transpeptidase function of PBPs, blocking cross-linking. patsnap.combio-world.comla.gov |

Consequences of PBP Inactivation and Cell Lysis Phenomena

The inactivation of PBPs and the subsequent halt in peptidoglycan cross-linking lead to a structurally compromised cell wall. patsnap.comwalshmedicalmedia.comwikipedia.org As the bacterium continues to grow and synthesize other cellular components, the weakened cell wall can no longer withstand the high internal osmotic pressure. quora.comgonvvama.comnih.gov This imbalance triggers the activity of bacterial autolytic enzymes (autolysins), which are normally involved in cell wall remodeling during growth and division. quora.comnih.gov The inhibition of PBP function disrupts the delicate balance between cell wall synthesis and degradation. pnas.org The unchecked action of autolysins, combined with the defective cell wall, results in the formation of lesions, irregularities in cell shape, and ultimately, the rupture of the cell membrane, a phenomenon known as cell lysis. biocompare.comwikipedia.orgproteopedia.orgnih.gov

Advanced Research on Antimicrobial Spectrum and Susceptibility Profiling

In Vitro Spectrum Analysis Against Bacterial Pathogens

The efficacy of ampicillin (B1664943) sodium is determined by its ability to inhibit bacterial cell wall synthesis, a mechanism that is effective against actively replicating organisms. nih.govsaspublishers.com However, the emergence of resistance, primarily through the production of β-lactamase enzymes that inactivate the antibiotic, has necessitated ongoing surveillance of its activity spectrum. nih.gov

Ampicillin sodium has historically demonstrated potent activity against many Gram-positive species. researchgate.net Susceptible organisms include Streptococcus pneumoniae, other streptococci, and Listeria monocytogenes. onlinescientificresearch.com However, resistance is a significant challenge, particularly in staphylococci and enterococci.

Research into methicillin-resistant Staphylococcus aureus (MRSA) has shown high minimum inhibitory concentrations (MICs) for ampicillin sodium alone, indicating resistance. mdpi.com For instance, studies have recorded MICs of 128 µg/mL for MRSA strains ATCC 43300 and CI2, and 32 µg/mL for strain ATCC 33591. mdpi.com Some research has found that all tested clinical isolates of S. aureus were resistant to ampicillin. nih.gov

In the case of Enterococcus faecalis, a nuanced susceptibility pattern has emerged. While many strains remain susceptible, isolates resistant to penicillin but susceptible to ampicillin have been identified. nih.gov For these strains, ampicillin susceptibility can accurately predict susceptibility to amoxicillin (B794), but not necessarily to other β-lactams like imipenem (B608078) and piperacillin. nih.gov Comparative studies have shown that for vancomycin-susceptible E. faecalis, the MIC at which 90% of isolates are inhibited (MIC90) for ampicillin was in the susceptible range. nih.gov

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| MRSA ATCC 43300 | 128 | mdpi.com |

| MRSA ATCC 33591 | 32 | mdpi.com |

| MRSA CI2 | 128 | mdpi.com |

| MRSA CI3 | 128 | mdpi.com |

| S. aureus (clinical isolates, mean) | 24 | nih.gov |

Ampicillin sodium's spectrum includes several Gram-negative bacteria, such as Haemophilus influenzae and some strains of Escherichia coli and Salmonella. onlinescientificresearch.comwikipedia.org However, resistance among Gram-negative pathogens is widespread, often mediated by β-lactamase enzymes like TEM-1 in E. coli. nih.govnih.govasm.org Consequently, ampicillin is frequently combined with a β-lactamase inhibitor, such as sulbactam (B1307), to extend its coverage. nih.gov

Studies on H. influenzae have documented a significant prevalence of ampicillin resistance, largely due to β-lactamase production. nih.govcapes.gov.br Research using broth microdilution found an ampicillin resistance prevalence of 28% in a collection of 102 isolates. nih.gov

For E. coli, resistance rates to the ampicillin-sulbactam combination have been reported to be between 20% and 80%. asm.org The level of resistance often correlates with the amount of β-lactamase produced. asm.org For example, an E. coli strain with intermediate susceptibility to ampicillin-sulbactam (TIM2) had a MIC of 16/8 µg/mL, while a highly resistant strain (GB85) had a MIC greater than 128/64 µg/mL. asm.org A laboratory-induced resistant strain of E. coli saw its MIC for ampicillin increase from a susceptible level to 256 µg/mL, conferring cross-resistance to the ampicillin/sulbactam combination. nih.gov

| E. coli Strain | β-Lactamase Production | MIC (Ampicillin/Sulbactam, µg/mL) | Reference |

|---|---|---|---|

| ATCC 25922 | Non-producer | 4/2 | asm.org |

| EC11 | TEM-1 Producer (Susceptible) | 4/2 | asm.org |

| TIM2 | TEM-1 Producer (Intermediate) | 16/8 | asm.org |

| GB85 | TEM-1 Producer (Resistant) | >128/64 | asm.org |

Comparative studies are essential for understanding the relative efficacy of ampicillin sodium and guiding therapeutic choices. For enterococci, ampicillin susceptibility results are considered a reliable predictor for amoxicillin. nih.gov However, for E. faecalis isolates that are resistant to penicillin but susceptible to ampicillin, ampicillin susceptibility does not reliably predict susceptibility to imipenem or piperacillin. nih.gov In a multicenter evaluation, ampicillin was found to be a better surrogate than penicillin for predicting the susceptibility of E. faecalis to imipenem. asm.org

When comparing β-lactam/β-lactamase inhibitor combinations, studies have found that ampicillin-sulbactam and amoxicillin-clavulanate have comparable activity and spectra against many organisms. nih.gov However, significant interpretive disagreements can occur, making it necessary to test each combination separately, particularly against resistant isolates of E. coli. nih.govasm.org

Methodologies for Susceptibility Determination in Research Settings

Accurate determination of bacterial susceptibility to ampicillin sodium is critical for both clinical and research purposes. Several standardized in vitro methods are employed to quantify the level of antibiotic activity.

The Minimal Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. bmglabtech.comnih.gov It is a fundamental measure of antibiotic potency.

Broth Dilution: This method involves preparing serial dilutions of the antibiotic in a liquid growth medium (broth) in tubes. Each tube is then inoculated with a standardized number of bacteria and incubated. The MIC is the lowest concentration in which no visible growth (turbidity) is observed. mdpi.combmglabtech.com

Microdilution: This is a miniaturized version of the broth dilution method performed in 96-well microtiter plates, allowing for the testing of multiple antibiotics or bacterial strains simultaneously. mdpi.comnih.govnih.gov This technique is widely used in research for its efficiency and lower reagent consumption. mdpi.com For example, it has been used to determine the MIC of ampicillin sodium against various MRSA strains. mdpi.com

Agar (B569324) Dilution: In this method, varying concentrations of the antibiotic are incorporated into molten agar before it solidifies in Petri dishes. The surface of each plate is then inoculated with the test organisms. The MIC is the lowest antibiotic concentration that inhibits visible bacterial growth on the agar surface. asm.org This method is useful for testing multiple isolates at once.

Interaction studies are performed to assess whether the combination of ampicillin sodium with another agent results in enhanced (synergy), reduced (antagonism), or unchanged (additive/indifference) antimicrobial activity.

Checkerboard Technique: This is a two-dimensional dilution method used to assess synergy. nih.govspringernature.com It is typically performed in a microtiter plate where serial dilutions of ampicillin sodium are made along one axis (e.g., vertical) and a second compound is diluted along the other axis (e.g., horizontal). mdpi.comcreative-diagnostics.com After incubation, the effect of each concentration combination is observed. The results are often quantified by calculating the Fractional Inhibitory Concentration Index (FICI). An FICI of ≤ 0.5 typically indicates synergy. mdpi.comcreative-diagnostics.com

| Bacterial Strain | FICI | Interpretation | Reference |

|---|---|---|---|

| MRSA ATCC 43300 | 0.375 | Synergy | mdpi.com |

| MRSA ATCC 33591 | 0.5 | Synergy | mdpi.com |

| MRSA CI2 | 0.5 | Synergy | mdpi.com |

| MRSA CI3 | 0.5 | Synergy | mdpi.com |

Disc Diffusion: This is a common method for routine susceptibility testing. A paper disc impregnated with a standardized amount of ampicillin sodium is placed on an agar plate swabbed with the test bacterium. The antibiotic diffuses into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear zone of growth inhibition will form around the disc. nih.gov The size of this zone correlates with the MIC. While primarily a qualitative or semi-quantitative method, it is foundational to other interaction assays.

Decimal Assay for Additivity (DAA): The DAA is a newer test for evaluating drug interactions that is based on the disc diffusion assay. nih.govasm.org It relies on the linear relationship between the mass of a drug on a disc and the resulting zone of inhibition. nih.gov By comparing the observed zone size of a combination of drugs to a precisely calculated "target zone" for simple additivity, the assay can clearly delineate synergy (a zone larger than the target) and antagonism (a zone smaller than the target). nih.govasm.orgnih.gov This method can also identify the drug ratio that produces the maximal interaction. nih.gov

Research on Ampicillin Sodium Combination Therapies and Synergistic Effects

The clinical efficacy of ampicillin sodium, a broad-spectrum beta-lactam antibiotic, can be significantly enhanced through combination therapy. nbinno.com Research into synergistic partnerships has revealed that combining ampicillin with other antimicrobial agents can broaden its spectrum of activity, overcome resistance mechanisms, and improve outcomes against challenging bacterial infections. nih.govresearchgate.net These combinations often work by protecting ampicillin from enzymatic degradation, enhancing its uptake, or targeting different bacterial processes simultaneously.

One of the most well-established synergistic combinations is ampicillin with beta-lactamase inhibitors, such as sulbactam and clavulanic acid. nih.govnih.gov Bacteria that produce beta-lactamase enzymes can hydrolyze the beta-lactam ring of ampicillin, rendering it inactive. nih.gov Inhibitors like sulbactam irreversibly bind to and inactivate these enzymes, thereby restoring ampicillin's bactericidal activity against otherwise resistant strains. nih.govnih.gov This combination is effective against a range of bacteria including Staphylococcus aureus, Haemophilus influenzae, Escherichia coli, Klebsiella, Acinetobacter, Enterobacter, and various anaerobes. nih.gov Similarly, the combination of amoxicillin (a closely related aminopenicillin) and clavulanic acid has demonstrated synergistic effects against ampicillin-resistant strains of S. aureus, E. coli, Klebsiella pneumoniae, Proteus mirabilis, Proteus vulgaris, and Bacteroides fragilis. nih.govpacehospital.com

Another critical area of synergistic research involves the combination of ampicillin with aminoglycosides, such as gentamicin (B1671437). nih.govnih.govnih.gov This combination has been a cornerstone for treating severe enterococcal infections, like those caused by Enterococcus faecalis. mdpi.comresearchgate.net The proposed mechanism involves ampicillin's inhibition of cell wall synthesis, which is thought to facilitate the intracellular uptake of the aminoglycoside, leading to a more potent bactericidal effect. nih.govresearchgate.net Studies have shown that this combination leads to an increase in reactive oxygen species (ROS) within the bacteria, contributing to the synergistic killing effect. nih.gov This synergy has been demonstrated against aminoglycoside-resistant Group B Streptococci and various strains of lactobacilli. nih.govresearchgate.net

Dual beta-lactam therapies have also emerged as a promising strategy, particularly for infections caused by E. faecalis. mdpi.com The combination of ampicillin with a third-generation cephalosporin (B10832234) like ceftriaxone (B1232239) or a fifth-generation cephalosporin like ceftobiprole (B606590) has shown synergistic and bactericidal effects. mdpi.commdpi.com This synergy is attributed to the saturation of different penicillin-binding proteins (PBPs) by each antibiotic, leading to a more comprehensive blockade of bacterial cell wall synthesis. mdpi.commdpi.com

Recent research has also explored novel combination therapies. For instance, a study on methicillin-resistant Staphylococcus aureus (MRSA) found that propolis nanoparticles (PNPs) exhibited a synergistic antibacterial and anti-biofilm effect when combined with ampicillin sodium. mdpi.com The combination significantly inhibited biofilm formation and reduced the biomass of existing biofilms by suppressing the expression of resistance and biofilm-related genes. mdpi.com Similarly, nanotechnology has been used to create ampicillin-conjugated gold nanoparticles, which have shown enhanced antibacterial activity against S. aureus and MRSA compared to ampicillin alone. frontiersin.org

Furthermore, studies on multi-drug resistant (MDR) Acinetobacter baumannii have investigated the synergistic effects of ampicillin/sulbactam with other antibiotics. nih.gov Significant synergy was observed when combined with amikacin (B45834), gentamicin, doxycycline, co-trimoxazole, azithromycin, and cefepime, offering potential therapeutic options for these difficult-to-treat infections. nih.gov

The following tables summarize key findings from research on ampicillin sodium combination therapies.

Table 1: Synergistic Effects of Ampicillin Sodium with Beta-Lactamase Inhibitors

| Combination | Target Organisms | Key Research Findings | Citation(s) |

| Ampicillin/Sulbactam | Staphylococcus aureus, Haemophilus influenzae, Escherichia coli, Klebsiella spp., Acinetobacter spp., Enterobacter spp., Anaerobes | Sulbactam inhibits beta-lactamase, restoring ampicillin's activity against resistant strains. nih.gov Effective in treating mixed infections. nih.gov | nih.govnih.gov |

| Amoxicillin/Clavulanic Acid | Ampicillin-resistant S. aureus, E. coli, K. pneumoniae, P. mirabilis, P. vulgaris, B. fragilis | Clavulanic acid irreversibly inhibits beta-lactamases, demonstrating synergy against a wide range of ampicillin-resistant isolates. nih.govpacehospital.com | nih.govpacehospital.com |

Table 2: Synergistic Effects of Ampicillin Sodium with Aminoglycosides

| Combination | Target Organisms | Key Research Findings | Citation(s) |

| Ampicillin/Gentamicin | Enterococcus faecalis, Group B Streptococci | Increases intracellular reactive oxygen species, augmenting the bactericidal effect. nih.gov Considered a standard for treating serious enterococcal infections. nih.govmdpi.comresearchgate.net Effective against aminoglycoside-resistant Group B Streptococci. nih.govnih.gov | nih.govnih.govmdpi.comresearchgate.netnih.gov |

| Ampicillin/Other Aminoglycosides (Tobramycin, Kanamycin, Amikacin) | Group B Streptococci, Multi-drug resistant Acinetobacter baumannii | Synergy demonstrated in all tested combinations against aminoglycoside-resistant Group B streptococci. nih.gov Ampicillin/sulbactam in combination with amikacin and gentamicin showed a 55% synergistic effect against MDR A. baumannii. nih.gov | nih.govnih.gov |

Table 3: Synergistic Effects of Ampicillin Sodium with Other Beta-Lactams and Novel Agents

| Combination | Target Organisms | Key Research Findings | Citation(s) |

| Ampicillin/Ceftriaxone | Enterococcus faecalis | Demonstrates synergistic effects, especially in cases resistant to aminoglycosides, by targeting different penicillin-binding proteins. mdpi.com | mdpi.com |

| Ampicillin/Ceftobiprole | Enterococcus faecalis | Combination showed a synergistic and bactericidal effect, with a clinical success rate of 81% in a study of invasive infections. mdpi.com | mdpi.com |

| Ampicillin Sodium/Propolis Nanoparticles | Methicillin-Resistant Staphylococcus aureus (MRSA) | Fractional Inhibitory Concentration (FIC) indices ranged from 0.375 to 0.5, indicating synergy. Significantly inhibited biofilm formation and reduced existing biofilm biomass. mdpi.com | mdpi.com |

| Ampicillin/Gold Nanoparticles | Staphylococcus aureus, MRSA | Reduced the Minimum Inhibitory Concentration (MIC) by 18% against S. aureus and by 10–20 times against MRSA compared to ampicillin alone. frontiersin.org | frontiersin.org |

| Ampicillin/Cloxacillin (B1194729) | Gram-negative bacteria, Ampicillin-resistant strains | The combination can kill certain resistant Gram-negative bacteria at concentrations where neither drug is effective alone. researchgate.net | researchgate.net |

Molecular Mechanisms of Bacterial Resistance to Ampicillin Sodium

Enzymatic Inactivation: β-Lactamases and Their Variants

The most prevalent mechanism of resistance to ampicillin (B1664943) sodium is the production of β-lactamase enzymes. These enzymes hydrolyze the amide bond in the β-lactam ring, the core structural motif of penicillins and other β-lactam antibiotics. This hydrolysis results in the formation of an inactive product, ampilloic acid, rendering the antibiotic unable to bind to its target. mdpi.comresearchgate.net The genes encoding these enzymes are found on both bacterial chromosomes and mobile genetic elements, facilitating their spread among bacterial populations. frontiersin.org

Characterization of Specific β-Lactamase Enzymes (e.g., TEM, SHV) Implicated in Ampicillin Hydrolysis

Among the vast number of identified β-lactamases, the TEM (named after the patient Temoneira) and SHV (sulfhydryl variable) types are particularly significant in conferring resistance to ampicillin.

TEM β-Lactamases: The TEM-1 enzyme is the most commonly encountered β-lactamase in Gram-negative bacteria and is responsible for up to 90% of ampicillin resistance in Escherichia coli. nih.govyoutube.com It efficiently hydrolyzes penicillins, including ampicillin. asm.org The gene for TEM-1 is often located on plasmids, which contributes to its widespread dissemination. youtube.com TEM-2, a derivative of TEM-1, shares a similar hydrolytic profile. asm.org Point mutations in the genes encoding these enzymes have led to the evolution of extended-spectrum β-lactamases (ESBLs), which can inactivate a broader range of β-lactam antibiotics. asm.org

SHV β-Lactamases: SHV-1 is another prevalent plasmid-mediated β-lactamase, commonly found in Klebsiella pneumoniae, and is responsible for a significant proportion of ampicillin resistance in this species. youtube.comasm.org It shares approximately 68% of its amino acid sequence with TEM-1 and has a similar structure. youtube.com Like the TEM enzymes, mutations in the blaSHV-1 gene have given rise to ESBL variants. asm.org

Table 1: Prominent β-Lactamase Enzymes Conferring Ampicillin Resistance

| Enzyme | Common Bacterial Hosts | Key Characteristics |

| TEM-1 | Escherichia coli, Haemophilus influenzae, Neisseria gonorrhoeae | Most common plasmid-mediated β-lactamase; high hydrolytic activity against ampicillin. nih.govasm.org |

| SHV-1 | Klebsiella pneumoniae | Structurally similar to TEM-1; a major cause of plasmid-mediated ampicillin resistance. youtube.comasm.org |

Biochemical Analysis of β-Lactam Ring Hydrolysis by β-Lactamases

The hydrolysis of the β-lactam ring by serine-based β-lactamases, such as TEM-1, is a two-step enzymatic process involving acylation and deacylation. nih.gov

Acylation: The process begins with the nucleophilic attack of a serine residue in the active site of the β-lactamase on the carbonyl carbon of the β-lactam ring of ampicillin. nih.gov This forms a transient, high-energy acylation intermediate, which then resolves into a more stable covalent acyl-enzyme complex. nih.gov

Deacylation: A water molecule, activated by a general base in the enzyme's active site, then attacks the acyl-enzyme complex. nih.gov This leads to the formation of a deacylation intermediate, followed by the hydrolysis of the ester bond. This step regenerates the free, active enzyme and releases the inactivated ampicillin molecule, now in the form of ampilloic acid. researchgate.netnih.gov

Kinetic studies of TEM-1 β-lactamase have determined the catalytic efficiency of this enzyme against ampicillin. The turnover number (kcat) for ampicillin hydrolysis by TEM-1 has been reported to be in the range of 800–2000 s−1, with Michaelis-Menten constant (KM) values varying between 20 and 77 μM. nih.gov This high catalytic efficiency underscores the effectiveness of this enzymatic defense mechanism.

Role of Plasmid-Mediated Resistance Mechanisms in β-Lactamase Dissemination

Plasmids are extrachromosomal DNA molecules that can replicate independently of the bacterial chromosome and are key vectors in the horizontal gene transfer of antibiotic resistance. wikipedia.org The genes encoding β-lactamases, such as blaTEM and blaCTX-M, are frequently located on plasmids. frontiersin.org This plasmid-mediated resistance allows for the rapid spread of ampicillin resistance not only among the same bacterial species but also across different genera. wikipedia.org The transfer of these resistance plasmids can occur through conjugation, a process involving direct cell-to-cell contact. wikipedia.org The presence of multiple resistance genes on a single plasmid can lead to multidrug resistance, severely limiting therapeutic options. wikipedia.org The global dissemination of these plasmids is driven by the selective pressure exerted by the widespread use of antibiotics. wikipedia.org

Target Site Modification: Altered Penicillin-Binding Proteins (PBPs)

A second major mechanism of resistance to ampicillin sodium involves the modification of its cellular targets, the penicillin-binding proteins (PBPs). PBPs are bacterial enzymes essential for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. nih.gov Ampicillin and other β-lactam antibiotics act by binding to the active site of PBPs, thereby inhibiting their function and leading to cell lysis. mdpi.com Bacteria can develop resistance by acquiring mutations in the genes encoding PBPs, which reduces the affinity of these proteins for β-lactam antibiotics. mdpi.com

Research on Low-Affinity PBP Mutations in Resistant Strains (e.g., Enterococcus faecium, Streptococcus pneumoniae)

Enterococcus faecium : High-level resistance to ampicillin in E. faecium is often associated with the overexpression of PBP5 or the acquisition of mutations in the pbp5 gene that decrease its affinity for β-lactams. oup.com Strains exhibiting low-level susceptibility to ampicillin appear to primarily rely on the overexpression of PBP5. tandfonline.com

Streptococcus pneumoniae : In S. pneumoniae, resistance to β-lactam antibiotics, including ampicillin, is primarily due to alterations in high-molecular-weight PBPs. oup.com The key PBPs involved are PBP2x, PBP2b, and PBP1a. oup.cometflin.com Resistance often arises from the acquisition of mosaic pbp genes, which are formed through homologous recombination with pbp genes from other, naturally resistant streptococcal species. nih.gov The presence of a low-affinity PBP2x variant is considered a crucial factor for the development of heteroresistance, where a subpopulation of bacteria can survive at higher antibiotic concentrations. nih.gov High-level resistance typically requires a combination of alterations in PBP1a, PBP2b, and PBP2x. etflin.com

Table 2: Key Penicillin-Binding Proteins Involved in Ampicillin Resistance

| Organism | Altered PBP | Consequence of Alteration |

| Enterococcus faecium | PBP5 | Decreased affinity for ampicillin, leading to resistance. oup.com |

| Streptococcus pneumoniae | PBP2x, PBP2b, PBP1a | Mosaic gene formation leads to low-affinity PBPs, resulting in reduced susceptibility to ampicillin. oup.cometflin.com |

Structural and Functional Analysis of Modified PBPs Affecting Ampicillin Binding

The transpeptidase activity of PBPs relies on three conserved amino acid motifs: SXXK, SXN, and KT(S)G. nih.gov Mutations within or near these active-site motifs are associated with the development of low-affinity PBPs. oup.comnih.gov

In S. pneumoniae, amino acid substitutions in these conserved regions of PBP1a, PBP2b, and PBP2x have been shown to correlate with decreased affinities for penicillin and ampicillin. nih.gov For instance, a T446A substitution in PBP2b can reduce its binding affinity for penicillin by 60%. etflin.com These structural changes hinder the ability of ampicillin to effectively acylate the active site serine of the PBP, thus allowing cell wall synthesis to proceed even in the presence of the antibiotic. frontiersin.org

Interestingly, some PBPs exhibit a degree of structural and functional plasticity that can contribute to resistance. For example, the crystal structure of PBP5 from Pseudomonas aeruginosa reveals features that are strikingly similar to those of class A β-lactamases. asm.org This structural resemblance, coupled with active-site flexibility, allows this PBP to not only function as a D,D-carboxypeptidase in cell wall metabolism but also to exhibit β-lactamase activity, including the hydrolysis of carbapenems. asm.org This dual functionality highlights the evolutionary link between PBPs and β-lactamases and underscores the versatility of PBPs in contributing to β-lactam resistance. asm.org

Efflux Pumps and Reduced Outer Membrane Permeability

In Gram-negative bacteria, the outer membrane acts as a formidable permeability barrier, which many antibiotics must cross to reach their intracellular targets. uni-goettingen.denih.gov Resistance to ampicillin sodium can arise from mechanisms that either actively expel the drug from the cell or prevent it from entering in the first place. These strategies involve two key molecular players: efflux pumps and porin channels. nih.govnih.gov Efflux pumps function as molecular transporters that recognize and eject a wide range of compounds, including ampicillin, from the bacterial cytoplasm or periplasm. nih.govfrontiersin.org Concurrently, mutations that alter the structure or decrease the expression of outer membrane porins—the primary channels for antibiotic influx—can significantly reduce the intracellular concentration of the drug, rendering it ineffective. uni-goettingen.denih.gov

Mechanistic Studies of Antibiotic Efflux Transporters

Efflux pumps are membrane proteins that contribute significantly to both intrinsic and acquired multidrug resistance (MDR) in bacteria. nih.govfrontiersin.org They function by actively transporting antibiotics out of the cell, thereby lowering the intracellular drug concentration below the threshold required for bactericidal activity. droracle.ai These transporters are classified into several major superfamilies based on their structure, energy source, and substrate specificity. Key families involved in antibiotic resistance include the Resistance-Nodulation-Division (RND), Major Facilitator Superfamily (MFS), ATP-Binding Cassette (ABC), Small Multidrug Resistance (SMR), and Multidrug and Toxic Compound Extrusion (MATE) families. nih.govnih.gov

RND-type efflux pumps are particularly significant in Gram-negative bacteria and are a major cause of clinical resistance. nih.govnih.gov These are complex, three-part systems that span the entire bacterial cell envelope, consisting of an inner membrane transporter (the RND pump itself, e.g., AcrB in Escherichia coli), a periplasmic membrane fusion protein (MFP, e.g., AcrA), and an outer membrane channel (e.g., TolC). youtube.com This tripartite structure allows the pump to capture substrates like ampicillin from the periplasm or inner membrane and expel them directly into the extracellular medium. youtube.com MFS transporters, which utilize the proton motive force, and ABC transporters, which are powered by ATP hydrolysis, are also widespread and capable of extruding a variety of antibiotics. frontiersin.orgnih.gov Mechanistic studies have shown that a single multidrug efflux pump can recognize and export multiple structurally diverse antibiotics, making them a formidable challenge in overcoming resistance. frontiersin.org

The table below summarizes the major superfamilies of efflux pumps implicated in antibiotic resistance.

| Efflux Pump Superfamily | Energy Source | Key Examples in Gram-Negative Bacteria | Substrates Include | Citations |

| Resistance-Nodulation-Division (RND) | Proton Motive Force | AcrAB-TolC (E. coli), MexAB-OprM (P. aeruginosa) | β-lactams, fluoroquinolones, macrolides, tetracyclines | nih.gov, nih.gov, droracle.ai |

| Major Facilitator Superfamily (MFS) | Proton Motive Force | EmrD (E. coli) | Tetracycline, chloramphenicol | nih.gov, nih.gov |

| ATP-Binding Cassette (ABC) | ATP Hydrolysis | MacB (E. coli) | Macrolides | nih.gov |

| Small Multidrug Resistance (SMR) | Proton Motive Force | EmrE (E. coli) | Quaternary ammonium (B1175870) compounds, ethidium (B1194527) bromide | nih.gov |

| Multidrug and Toxic Compound Extrusion (MATE) | Sodium Ion Gradient / Proton Motive Force | NorM (Vibrio parahaemolyticus) | Fluoroquinolones, aminoglycosides, ampicillin | nih.gov |

Research on Porin Mutations and Decreased Drug Influx

For ampicillin to be effective against Gram-negative bacteria, it must first diffuse across the outer membrane, a process primarily facilitated by water-filled channel proteins known as porins. uni-goettingen.deresearchgate.net The most prevalent general porins in E. coli are OmpF and OmpC. researchgate.netnih.gov Research has consistently shown that mutations affecting these porins are a significant mechanism of resistance. nih.gov These mutations can lead to resistance in several ways: a complete loss of the porin, a modification of the channel's size or electrostatic properties, or a reduction in the level of porin expression. nih.gov All of these changes result in a slower diffusion of ampicillin into the cell. nih.gov

A detailed study on the permeation of ampicillin through the OmpF porin of E. coli demonstrated that the antibiotic's interaction with the channel pore can be measured by observing transient blockages of ion current in single-channel recordings. nih.gov The rate of ampicillin diffusion is influenced by its physicochemical properties, with bulkier or more hydrophobic molecules penetrating more slowly. researchgate.net

Furthermore, research on Neisseria meningitidis, the bacterium responsible for meningitis, has provided critical insights into how a single point mutation in a porin can confer resistance. uni-goettingen.denih.govresearchgate.net A study focusing on the PorB porin showed that a single amino acid substitution (G120K) can significantly impact the binding and permeation of β-lactam antibiotics. researchgate.net Using a combination of X-ray crystallography, electrophysiology, and liposome (B1194612) swelling assays, researchers demonstrated that this mutation reduces the transport of ampicillin into the cell. nih.govbiorxiv.orgbiorxiv.org The liposome swelling assay, which measures the influx of antibiotics by monitoring the decrease in optical density as liposomes burst, showed that ampicillin transport was substantially lower for the mutant PorB compared to the wild-type version. biorxiv.orgbiorxiv.org

The table below presents findings from research on porin-mediated resistance.

| Organism | Porin | Type of Mutation/Change | Effect on Ampicillin | Research Method(s) | Citations |

| Escherichia coli | OmpF, OmpC | Decreased expression | Reduced influx, increased resistance | Susceptibility testing, regulatory gene analysis | mdpi.com |

| Escherichia coli | OmpF | Not applicable (wild-type study) | Characterized permeation and binding events | Single-channel electrical recording | nih.gov |

| Neisseria meningitidis | PorB | Single point mutation (G120K/G103K) | Reduced drug permeation and influx | X-ray crystallography, electrophysiology, liposome swelling assays | uni-goettingen.denih.gov, researchgate.net, biorxiv.org |

| Escherichia coli | OmpR (regulator) | Mutation in regulatory gene | Decreased porin expression, reduced susceptibility | Genetic analysis, susceptibility testing | nih.gov, mdpi.com |

Biofilm Formation as a Resistance-Conferring Strategy

Biofilms are structured communities of bacterial cells enclosed in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces. researchgate.netmdpi.com This mode of growth is a significant survival strategy for bacteria, providing protection against harsh environmental conditions, host immune responses, and, crucially, antimicrobial agents. nih.goviomcworld.org Bacteria within a biofilm can be up to 1,000 times more resistant to antibiotics than their free-floating (planktonic) counterparts. mdpi.com Resistance to ampicillin within a biofilm is not due to a single mechanism but is a multifactorial phenomenon arising from the unique architecture and physiology of the biofilm community. mdpi.comnih.gov

The formation of a biofilm occurs in several stages: initial attachment of planktonic cells to a surface, formation of microcolonies, and maturation into a complex three-dimensional structure. mdpi.comnih.gov The mature biofilm's EPS matrix, composed of polysaccharides, proteins, and extracellular DNA (eDNA), acts as a physical barrier, restricting the penetration of antibiotics like ampicillin. mdpi.comfrontiersin.org Additionally, the interior of a biofilm often features gradients of nutrients and oxygen, leading to the presence of slow-growing or metabolically inactive cells in the deeper layers. researchgate.netiomcworld.org Since ampicillin primarily targets actively dividing cells by inhibiting cell wall synthesis, these quiescent bacteria are less susceptible. iomcworld.org Other resistance mechanisms at play within biofilms include the upregulation of efflux pumps, the neutralizing effect of enzymes trapped within the matrix, and the emergence of highly resistant "persister cells". nih.govfrontiersin.org

| Mechanism | Description | Contribution to Ampicillin Resistance | Citations |

| Restricted Penetration | The dense extracellular polymeric substance (EPS) matrix acts as a diffusion barrier for antimicrobial agents. | Physically blocks or slows the entry of ampicillin into the deeper layers of the biofilm. | nih.gov, mdpi.com |

| Altered Microenvironment | Gradients of nutrients, oxygen, and pH develop within the biofilm, leading to distinct physiological states. | Slows bacterial growth, particularly in the inner regions, making cell-wall active agents like ampicillin less effective. | researchgate.net, iomcworld.org |

| Persister Cell Formation | A subpopulation of dormant, metabolically inactive cells that can survive high concentrations of antibiotics. | Persister cells are not killed by ampicillin and can repopulate the biofilm once treatment ceases. | iomcworld.org, frontiersin.org |

| Upregulation of Efflux Pumps | Increased expression of efflux pumps in biofilm-dwelling bacteria. | Actively expels ampicillin that manages to penetrate the cell, reducing its intracellular concentration. | nih.gov, frontiersin.org |

| Horizontal Gene Transfer | The high cell density within a biofilm facilitates the exchange of genetic material, including resistance genes. | Promotes the rapid spread of ampicillin resistance genes (e.g., via plasmids) throughout the biofilm community. | nih.gov, mdpi.com |

Genetic Mechanisms of Resistance Acquisition and Dissemination

The spread of ampicillin resistance is driven by the remarkable genetic plasticity of bacteria, which allows them to acquire new resistance determinants and adapt to antibiotic pressure. These genetic mechanisms can be broadly divided into two categories: the acquisition of resistance genes from other organisms through horizontal gene transfer and the evolution of resistance through mutations in the bacterium's own chromosome. nih.govresearchgate.net

Horizontal Gene Transfer via Plasmids and Transposons

Horizontal gene transfer (HGT) is a primary driver for the rapid dissemination of antibiotic resistance among bacteria, allowing resistance to spread much faster than through spontaneous mutation alone. nih.govlibretexts.org This process involves the transfer of genetic material between different bacteria, often across species and genera. nih.gov The main vectors for transferring ampicillin resistance genes are mobile genetic elements (MGEs), particularly plasmids and transposons. nih.govfrontiersin.org

Plasmids are small, circular DNA molecules that replicate independently of the bacterial chromosome and frequently carry genes conferring resistance to one or more antibiotics. frontiersin.orgnih.gov Resistance plasmids can be transferred from a donor to a recipient bacterium through a process called conjugation, which involves direct cell-to-cell contact. researchgate.net

Transposons, or "jumping genes," are segments of DNA that can move from one location to another within a genome, or between a plasmid and the chromosome. libretexts.org They often carry antibiotic resistance genes. libretexts.orgfrontiersin.org When a transposon containing an ampicillin resistance gene inserts itself into a transferable plasmid, it creates a highly mobile unit that can be spread efficiently throughout a bacterial population. researchgate.net Furthermore, integrons are genetic elements that can capture and express multiple gene cassettes, each typically containing a resistance gene. libretexts.orgfrontiersin.org By accumulating several gene cassettes, integrons can create large multidrug resistance regions on plasmids and transposons, contributing to the emergence of multidrug-resistant pathogens. frontiersin.org

Chromosomal Mutations and Adaptive Evolution of Resistance

While HGT allows for the acquisition of pre-existing resistance genes, bacteria can also evolve resistance to ampicillin through mutations in their own chromosomal DNA. researchgate.netfuturelearn.com These mutations arise spontaneously at a low frequency during DNA replication. futurelearn.com When a bacterial population is exposed to an antibiotic, individuals with a mutation that confers even a slight survival advantage are selected for and will eventually dominate the population. futurelearn.com This process is known as adaptive evolution. nih.govnih.gov

Laboratory evolution experiments have been instrumental in studying the genetic pathways to ampicillin resistance. nih.govpnas.org These studies show that high-level resistance often evolves not through a single mutation, but through the accumulation of multiple mutations in different genes. nih.gov Key targets for resistance-conferring mutations include:

Genes encoding the antibiotic target: For ampicillin, this includes penicillin-binding proteins (PBPs). Mutations in the pbp5 gene in Enterococcus faecium, for example, are a primary cause of its intrinsic and acquired resistance to β-lactams. nih.gov

Regulatory genes: Mutations in genes that control the expression of other genes can lead to resistance. For instance, mutations in regulatory proteins can cause the overexpression of efflux pumps or the downregulation of porins. nih.govfuturelearn.com

Genes involved in cell envelope synthesis: Mutations affecting the synthesis of the cell wall can also contribute to resistance. nih.gov

Studies have shown that while resistance mutations are beneficial in the presence of the antibiotic, they can sometimes carry a fitness cost, such as a reduced growth rate, in an antibiotic-free environment. nih.govnih.govasm.org However, bacteria can often acquire additional compensatory mutations that mitigate these costs, allowing the resistant population to persist even after the antibiotic pressure is removed. nih.govfuturelearn.comasm.org

| Gene/Region | Function | Organism Example(s) | Effect of Mutation | Citations |

| ampC | Encodes a β-lactamase | Escherichia coli | Amplification or point mutations lead to increased enzyme production and high-level resistance. | nih.gov |

| ompR | Transcriptional regulator | Escherichia coli | Affects expression of OmpF/OmpC porins, reducing drug influx. | nih.gov |

| ftsI | Encodes Penicillin-Binding Protein 3 (PBP3) | Escherichia coli | Alters the drug target, reducing ampicillin's binding affinity. | nih.gov |

| pbp5 | Encodes a low-affinity Penicillin-Binding Protein | Enterococcus faecium | Upregulated expression and/or mutations lead to high-level resistance. | nih.gov |

| marR | Transcriptional repressor of the mar operon | Escherichia coli | Inactivating mutations lead to overexpression of efflux pumps (e.g., AcrAB-TolC). | nih.gov |

| cpxA | Sensor kinase of a two-component system | Escherichia coli | Can confer moderate increases in resistance to β-lactam antibiotics. | frontiersin.org |

Investigations into Intrinsic Resistance Mechanisms

Intrinsic resistance to ampicillin sodium is a baseline level of insusceptibility to the antibiotic that is an inherent characteristic of a bacterial species. This form of resistance is not acquired through horizontal gene transfer but is encoded on the bacterial chromosome. The primary intrinsic mechanisms that have been extensively investigated include reduced permeability of the outer membrane, the activity of efflux pumps, and modifications of the target penicillin-binding proteins (PBPs).

Alterations in Penicillin-Binding Proteins (PBPs)

A primary mechanism of intrinsic resistance to β-lactam antibiotics like ampicillin sodium involves the modification of penicillin-binding proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis.

In Enterococcus faecium, high-level ampicillin resistance is fundamentally linked to the low-affinity PBP5. While the mere presence of PBP5 confers a degree of resistance, mutations within the pbp5 gene can significantly increase the minimum inhibitory concentration (MIC) of ampicillin. Studies have shown that specific amino acid substitutions, particularly when combined, amplify the level of resistance. For instance, the combination of a methionine-to-alanine change at position 485 and the insertion of a serine at position 466 in PBP5 has been associated with the highest levels of resistance to β-lactams. researchgate.net Research on ampicillin-resistant mutants of E. faecium has demonstrated a correlation between the quantity of PBP5 produced and the level of resistance; a mutant strain producing roughly twice the amount of PBP5 showed MICs that were approximately double those of other mutants. nih.gov Furthermore, the deletion of the pbp5 gene in E. faecium results in a drastic reduction of the ampicillin MIC to as low as 0.2 µg/ml, underscoring its critical role in intrinsic resistance. nih.gov

Streptococcus pneumoniae develops resistance to β-lactams, including ampicillin, through alterations in its PBPs. Low-level resistance is often attributed to modifications in PBP2x and PBP2b, while high-level resistance typically requires additional changes in PBP1a. etflin.com These alterations are a result of recombination events that create mosaic pbp genes. etflin.com Specific mutations near the active site of these PBPs reduce their affinity for ampicillin. For example, in PBP2b, substitutions around the Ser-Ser-Asn triad (B1167595) have been shown to contribute to low-level amoxicillin (B794) resistance. nih.gov

Table 1: Impact of PBP5 Mutations on Ampicillin Resistance in Enterococcus faecium

| Strain/Mutant | Ampicillin MIC (µg/ml) | Key Findings |

| Ampicillin-susceptible E. faecium D344-S | ≤0.5 | Baseline susceptibility. nih.gov |

| E. faecium D344-SRF with pCWR583 (intact psr ORF) | 64 | Introduction of a plasmid containing the pbp5 region confers resistance. nih.gov |

| Ampicillin-resistant mutant A2 | 256 | Produces approximately double the amount of PBP5 compared to other mutants, leading to a higher MIC. nih.gov |

| E. faecium E1162 Δpbp5 | 0.2 | Deletion of the pbp5 gene leads to a significant decrease in ampicillin resistance. nih.gov |

Reduced Permeability via Porin Channel Modifications

In Gram-negative bacteria, the outer membrane presents a significant barrier to antibiotic entry. Porins are protein channels that facilitate the diffusion of small, hydrophilic molecules like ampicillin across this membrane. A reduction in the number or alteration of the structure of these porins is a key intrinsic resistance mechanism.

Neisseria gonorrhoeae utilizes porin mutations as part of its strategy to resist penicillin. The penB determinant, which involves mutations in the porin PIB, can increase resistance levels to penicillin. nih.gov Specific mutations at positions 120 and 121 within a loop of the porin that lines the channel are critical for this resistance. nih.gov

Table 2: Influence of Porin Alterations on Ampicillin MIC in Escherichia coli

| Strain | Relevant Genotype | Ampicillin MIC (µg/ml) | Fold Change in MIC vs. Wild-Type |

| Wild-Type | ompA+ ompC+ ompF+ | 8 | - |

| Triple Mutant | ΔompA ΔompC ΔompF | 4 | 0.5 |

Data derived from a study on the roles of outer membrane porins in antibiotic resistance. frontiersin.org

Efflux Pump Activity

Efflux pumps are transport proteins that actively expel a wide array of substrates, including antibiotics, from the bacterial cell. The constitutive expression of these pumps contributes to the intrinsic resistance of many bacterial species.

In Gram-negative bacteria such as Pseudomonas aeruginosa, efflux pumps are a major component of its high intrinsic resistance to many antibiotics, including ampicillin. nih.govasm.orgnih.gov The genome of P. aeruginosa encodes several multidrug efflux pumps, such as MexAB-OprM, which can extrude most β-lactams. nih.govdundee.ac.uk

In Escherichia coli, the AcrAB-TolC efflux system is a primary pump responsible for multidrug resistance. Overexpression of this pump leads to decreased susceptibility to a range of antibiotics. nih.govoup.com Conversely, the deletion of the acrB gene, which encodes the inner membrane transporter component, results in increased susceptibility. researchgate.net The activity of this pump is a significant factor in the intrinsic resistance of E. coli to ampicillin. nih.gov

Table 3: Effect of AcrAB-TolC Efflux Pump Expression on Ampicillin Susceptibility in Escherichia coli

| Strain Condition | Relative Ampicillin MIC (log2 Fold Change vs. Wild-Type) | Implication |

| acrB deletion (ΔacrB) | < 0 | Increased susceptibility to ampicillin. |

| acrAB overexpression | > 0 | Decreased susceptibility to ampicillin. |

Data adapted from a study investigating the impact of AcrAB-TolC activity on antibiotic susceptibility. researchgate.net

Strategies for Overcoming Ampicillin Sodium Resistance

Co-Administration with β-Lactamase Inhibitors

A major mechanism of resistance to ampicillin (B1664943) sodium is the production of β-lactamase enzymes by bacteria. These enzymes hydrolyze the β-lactam ring, a core structural component of ampicillin, rendering the antibiotic inactive. nih.gov The co-administration of ampicillin sodium with a β-lactamase inhibitor is a clinically successful strategy to counteract this resistance. numberanalytics.com These inhibitor compounds effectively neutralize the β-lactamase enzymes, allowing the ampicillin molecule to reach its target, the penicillin-binding proteins (PBPs), and exert its antibacterial action. researchgate.net

β-lactamase inhibitors function by acting as "suicide inhibitors" or mechanism-based inactivators. frontiersin.org Classical inhibitors, which possess a β-lactam ring themselves, bind to the active site of the β-lactamase enzyme. researchgate.net This binding leads to the acylation of a crucial serine residue within the enzyme's active site, forming a stable intermediate. frontiersin.orgresearchgate.net This process can be reversible or irreversible.

In the case of irreversible inhibition, the initial acyl-enzyme intermediate undergoes a series of chemical rearrangements. frontiersin.org This results in a more stable, covalently bonded complex that permanently inactivates the enzyme, preventing it from hydrolyzing the partner antibiotic, such as ampicillin. frontiersin.orgresearchgate.net For instance, the opening of the oxazolidine (B1195125) ring in clavulanic acid after acylation leads to an irreversibly bound, inactivated enzyme. frontiersin.org Newer, non-β-lactam inhibitors like avibactam (B1665839) also acylate the serine residue but form a carbamoyl (B1232498) linkage that is more resistant to hydrolysis than the ester linkage formed by traditional inhibitors, though the inhibition is often reversible. researchgate.netnih.gov

The first generation of clinically significant β-lactamase inhibitors includes clavulanic acid, sulbactam (B1307), and tazobactam (B1681243). nih.gov While they share a core β-lactam structure, subtle differences in their molecular makeup significantly influence their inhibitory spectrum and potency. youtube.com

Clavulanic Acid: Possesses a broad spectrum of activity against many plasmid-mediated β-lactamases, particularly Ambler class A enzymes like TEM and SHV. youtube.comresearchgate.net Studies have shown clavulanic acid to be a more potent inhibitor than sulbactam against many of these common enzymes. psu.edunih.gov For example, against TEM-1 and SHV-1, clavulanic acid was found to be 60 and 580 times more potent than sulbactam, respectively. psu.edu

Sulbactam: A penicillanic acid sulfone, it also inhibits class A β-lactamases but generally with less potency than clavulanic acid or tazobactam. nih.govpsu.edu However, sulfones like sulbactam and tazobactam have demonstrated better inhibition of class C cephalosporinases compared to clavulanic acid. nih.gov

Tazobactam: Another penicillanic acid sulfone, tazobactam exhibits a broader and more potent inhibitory profile than sulbactam and is comparable in many respects to clavulanic acid against conventional and extended-spectrum β-lactamases. researchgate.netpsu.edu

Interactive Table: Comparative Potency of β-Lactamase Inhibitors

| Inhibitor | Relative Potency against Class A β-Lactamases (e.g., TEM-1, SHV-1) | Key Structural Feature |

|---|---|---|

| Clavulanic Acid | High psu.edu | Oxapenam |

| Sulbactam | Moderate psu.edu | Penam (B1241934) sulfone |

| Tazobactam | High researchgate.net | Penam sulfone with a triazole moiety |

The evolution of β-lactamases, including the emergence of extended-spectrum β-lactamases (ESBLs) and carbapenemases (like KPC and OXA-type enzymes), has driven the development of new inhibitors. mdpi.comacs.org Research is focused on creating inhibitors with a broader spectrum of activity that can overcome the limitations of older compounds. nih.gov

Novel inhibitors are moving beyond the traditional β-lactam structure. mdpi.com Key developments include:

Diazabicyclooctanes (DBOs): This class includes avibactam and relebactam. nih.govnih.gov Avibactam, a non-β-lactam inhibitor, is effective against a wide range of class A, C, and some class D β-lactamases. nih.govmdpi.com

Boronic Acids: Vaborbactam is a cyclic boronic acid-based inhibitor with potent activity against class A and C enzymes, particularly KPC carbapenemases. nih.govmdpi.com

Other Investigational Agents: Researchers are exploring compounds to inhibit metallo-β-lactamases (MBLs or class B enzymes), which are a significant challenge as they are not inhibited by serine-β-lactamase inhibitors. mdpi.comoup.com Taniborbactam and xeruborbactam (B10854609) represent some of the newer agents in development with broader spectrums. mdpi.comoup.com

Interactive Table: Generations of β-Lactamase Inhibitors

| Generation | Inhibitor Class | Examples | Target β-Lactamase Classes |

|---|---|---|---|

| First | β-Lactam-based | Clavulanic acid, Sulbactam, Tazobactam | Primarily Class A oup.com |

| Second | Non-β-Lactam (DBOs) | Avibactam, Relebactam | Class A, C, and some D oup.com |

| Third | Boronate Compounds | Vaborbactam | Class A and C mdpi.comoup.com |

| Emerging | Various (e.g., MBL inhibitors) | Taniborbactam, Aztreonam/avibactam | Includes Class B (MBLs) oup.com |

Novel Delivery Systems and Formulations for Enhanced Efficacy

Another strategy to overcome resistance and improve the therapeutic index of ampicillin sodium involves advanced drug delivery systems. These technologies aim to protect the antibiotic from degradation, enhance its penetration into bacterial cells and biofilms, and control its release.

Nanotechnology offers a platform to revitalize existing antibiotics like ampicillin. nih.gov Conjugating ampicillin to nanoparticles can overcome resistance mechanisms and enhance bactericidal activity. nih.gov

Magnetic Nanoparticles (MNPs): Iron oxide nanoparticles (Fe₃O₄) coated with materials like chitosan (B1678972) have been used to load ampicillin. nih.gov These "nano-antibiotics" can be guided by an external magnetic field and have shown efficient release of the drug. nih.gov One study demonstrated that an ampicillin-chitosan-MNP nanocomposite released nearly 100% of its ampicillin load within 400 minutes at a physiological pH of 7.4. nih.gov

Gold Nanoparticles (AuNPs): AuNPs are considered ideal drug delivery vehicles due to their biocompatibility and low toxicity. dovepress.com When ampicillin is functionalized onto the surface of AuNPs, the resulting conjugate demonstrates significantly enhanced antibacterial activity, even against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.govdovepress.com Research has shown that ampicillin-conjugated AuNPs can have a minimum inhibitory concentration (MIC) against MRSA that is 10 to 20 times lower than ampicillin alone. dovepress.comnih.gov

Interactive Table: Research Findings on Ampicillin-Nanoparticle Conjugates

| Nanoparticle Type | Bacterial Strain | Key Finding | Reference |

|---|---|---|---|

| Gold Nanoparticles (AuNPs) | E. coli (Ampicillin-Resistant) | AuNP-Ampicillin conjugate was bactericidal, whereas AuNPs alone were not. | nih.gov |

| Gold Nanoparticles (AuNPs) on Rosette Nanotubes | MRSA | MIC of the nanocomposite was 10-20 times lower than ampicillin alone. nih.govresearchgate.net | dovepress.com |

| Chitosan-coated Magnetic Nanoparticles (MNPs) | Not specified | Total ampicillin release of 99.6% achieved in 400 minutes at pH 7.4. | nih.gov |

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water or biological fluids. pH-sensitive hydrogels are designed to swell or shrink in response to changes in the pH of the surrounding environment, making them excellent candidates for controlled drug delivery. nih.gov

Polymers such as alginate, chitosan, and xanthan gum are often used to create these hydrogels because their ionic groups (like carboxylic or amino groups) become ionized at specific pH values, causing the hydrogel to swell and release the entrapped drug. nih.govfrontiersin.orgnih.gov For instance, anionic hydrogels swell in basic environments (like the intestine at pH 7.4), making them suitable for delivering drugs that are sensitive to the acidic environment of the stomach. nih.gov Studies have demonstrated that ampicillin loaded into calcium alginate hydrogels shows minimal release in simulated gastric fluid (pH 1.2) but maximum release in simulated intestinal fluid (pH 7.4). nih.gov This pH-responsive behavior allows for targeted and controlled release, which can enhance the local concentration of ampicillin at the site of infection and protect the drug from degradation. lancs.ac.ukresearchgate.net

Incorporation into Hydrotalcite-like Compounds for Sustained Release

Hydrotalcite-like compounds (HTlcs), also known as layered double hydroxides (LDHs), are being explored as effective carriers for ampicillin to achieve sustained release. This approach protects the antibiotic from degradation and releases it in a controlled manner, maintaining its concentration at the target site for an extended period.

Research into the preparation of ampicillin-containing HTlcs has identified several methods, including impregnation, direct synthesis, and reconstruction. A comparative study found that the reconstruction method, where a mixed oxide derived from calcined hydrotalcite is rehydrated in an ampicillin sodium salt solution, is particularly well-suited for creating sustained-release formulations. researchgate.net This method allows for a high amount of ampicillin to be incorporated without significantly altering the structure of the antibiotic or the hydrotalcite carrier. researchgate.net

The release of ampicillin from these composites is influenced by environmental pH. In vitro studies have demonstrated that both the rate and percentage of ampicillin release decrease as the pH increases from acidic (4.60) to neutral (7.45). researchgate.net This pH-dependent release could be advantageous for targeted drug delivery. Furthermore, the intercalation of ampicillin into the hydrotalcite layers has been shown to enhance the thermal stability of the drug. researchgate.net The release kinetics from similar ceramic composite materials often follow a multi-stage process, beginning with a significant initial burst, followed by a slower, more controlled release phase. nih.govresearchgate.net

| Preparation Method | Description | Suitability for Sustained Release | Reference |

| Impregnation | Dried hydrotalcite is soaked in a concentrated ampicillin solution. | Less suitable; lower drug incorporation. | researchgate.net |

| Direct Synthesis | Hydrotalcite is synthesized in the presence of an ampicillin solution at a controlled pH. | High ampicillin incorporation, but may alter drug structure. | researchgate.net |

| Reconstruction | Calcined hydrotalcite is rehydrated in an ampicillin solution, trapping the drug within the reconstructed layers. | Most suitable; high incorporation with minimal structural alteration. | researchgate.net |

Synergistic Combination Therapies with Non-β-Lactam Antimicrobials

Combining ampicillin with non-β-lactam antimicrobial agents is a promising strategy to overcome resistance, particularly in multidrug-resistant (MDR) strains. This approach pairs ampicillin with a compound that either possesses its own antimicrobial properties or can neutralize bacterial resistance mechanisms, resulting in a synergistic effect where the combined efficacy is greater than the sum of the individual agents. biointerfaceresearch.com

One area of research involves combining ampicillin sodium with propolis nanoparticles (PNPs) to combat methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Studies have shown that this combination has a significant synergistic effect, attributed to the ability of PNPs to inhibit the expression of resistance genes such as mecR1, mecA, and blaZ. mdpi.com This combination also effectively inhibits the formation of biofilms and reduces the biomass of existing ones. mdpi.com The synergy is quantified using the Fractional Inhibitory Concentration Index (FICI), where a value of ≤ 0.5 indicates a strong synergistic interaction. mdpi.com

| MRSA Strain | FICI of Propolis Nanoparticles (PNPs) + Ampicillin Sodium (AS) | Interpretation | Reference |

| ATCC 43300 | 0.375 | Synergy | mdpi.com |

| ATCC 33591 | 0.5 | Synergy | mdpi.com |

| CI2 (Clinical Isolate) | 0.5 | Synergy | mdpi.com |

| CI3 (Clinical Isolate) | 0.5 | Synergy | mdpi.com |

Another successful combination involves the use of antimicrobial peptides (AMPs). Research on multidrug-resistant Staphylococcus epidermidis (MRSE) demonstrated that combining Tryptophan-containing AMPs with ampicillin resulted in a potent synergistic effect. nih.gov The primary mechanism is the disruption of the bacterial cell membrane by the AMPs, which facilitates the entry of ampicillin into the cell to reach its target. nih.govnih.gov This increased intracellular access leads to a dramatic enhancement of ampicillin's antibacterial activity. nih.gov

| Combination | Fold Reduction in Ampicillin MIC | FICI | Mechanism | Reference |

| Ampicillin + Trp-containing AMPs | 32- to 64-fold | < 0.5 | AMPs disrupt the bacterial membrane, increasing ampicillin uptake. | nih.gov |

Furthermore, transition metal ions such as copper (Cu²⁺), cobalt (Co²⁺), and nickel (Ni²⁺) have been shown to enhance the antimicrobial properties of ampicillin against resistant strains of E. coli and S. aureus. frontiersin.org These combinations can re-sensitize resistant bacteria, significantly lowering the minimum inhibitory concentration (MIC) required for both the metal ion and the antibiotic to be effective. frontiersin.org Similarly, combining ampicillin with aminoglycosides has shown synergistic effects against biofilm-embedded Enterococcus faecalis. mdpi.com

Chemical Stability, Degradation Pathways, and Impurity Profiling

Comprehensive Stability Studies under Forced Degradation Conditions

Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing. nih.gov This process provides insight into the intrinsic stability of the molecule and is crucial for method development and formulation design. nih.gov For ampicillin (B1664943) sodium, these studies typically involve exposure to a range of pH values, oxidative agents, light, heat, and humidity. researchgate.netresearchgate.net

Hydrolysis is a primary degradation pathway for ampicillin, given the presence of labile amide and β-lactam functional groups in its structure. longdom.org The rate and products of hydrolysis are highly dependent on the pH of the solution. sigmaaldrich.comnih.gov

Acidic Conditions: Ampicillin demonstrates significant degradation in acidic media. longdom.org Studies using 0.1 M to 1 M hydrochloric acid show extensive decomposition. nih.govlongdom.org The degradation kinetics for penicillins under acidic conditions are generally rapid, with the β-lactam ring being a primary target for acid-catalyzed hydrolysis. nih.gov

Alkaline Conditions: In alkaline solutions (e.g., pH 12 or using 0.1 M to 1 M sodium hydroxide), ampicillin also undergoes rapid degradation. longdom.orgnih.govresearchgate.net The degradation pathway in alkaline media has been extensively studied. The initial step is the cleavage of the β-lactam ring by a hydroxyl ion to form ampicilloic acid (also referred to as penicilloic acid). nih.govoup.comresearchgate.net This initial product, 5R-penicilloic acid, can then undergo epimerization at the C-5 position to form the 5S isomer. nih.govresearchgate.netoup.com Further degradation can lead to the formation of ampicillin penilloic acid through decarboxylation. nih.govresearchgate.net The formation of ampicillin polymers has also been observed in dilute alkaline solutions within hours of dissolution. nih.govresearchgate.netoup.com

Neutral Conditions: Ampicillin is most stable in the pH range of 6.0 to 7.5. nih.gov However, even in neutral aqueous solutions, degradation occurs, albeit at a slower rate than under acidic or alkaline stress. The zwitterionic form of ampicillin is predominant in this pH range. researchgate.net

Table 1: Summary of Hydrolytic Degradation Findings for Ampicillin

| Stress Condition | Reagent/pH | Observation | Key Degradation Products |

|---|---|---|---|

| Acidic Hydrolysis | 1N HCl | Heavy degradation reported. longdom.org | Ampilloic Acid, Ampicillin Penilloic Acid nih.gov |

| Alkaline Hydrolysis | 1N NaOH; pH 12 | Extensive degradation. longdom.orgnih.gov | 5R-Penicilloic Acid, 5S-Penicilloic Acid, Ampicillin Penilloic Acid, Ampicillin Polymers nih.govresearchgate.netoup.com |

| Neutral | pH ~7 | Relatively more stable, but degradation still occurs. nih.gov | - |